REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:14]2[C:19]([CH3:20])=[CH:18][C:17]([CH3:21])=[CH:16][N:15]=2)=[CH:4][C:5]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[N:6][CH:7]=1.C1C=CC2N(O)N=NC=2C=1.CN1CCOCC1.CCN=C=NCCCN(C)C.[CH3:50][S:51]([CH2:54][CH2:55][C:56](O)=[O:57])(=[O:53])=[O:52]>C(Cl)Cl.C(Cl)Cl.CO>[Cl:1][C:2]1[C:3]([C:14]2[C:19]([CH3:20])=[CH:18][C:17]([CH3:21])=[CH:16][N:15]=2)=[CH:4][C:5]([N:8]2[CH2:13][CH2:12][N:11]([C:56](=[O:57])[CH2:55][CH2:54][S:51]([CH3:50])(=[O:53])=[O:52])[CH2:10][CH2:9]2)=[N:6][CH:7]=1 |f:6.7|
|
Name
|
5′-chloro-3,5-dimethyl-2′-(piperazin-1-yl)-2,4′-bipyridine
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Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC(=NC1)N1CCNCC1)C1=NC=C(C=C1C)C
|
Name
|
|
Quantity
|
2.55 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
5.67 g
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3.63 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)CCC(=O)O
|
Name
|
CH2Cl2 MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 30° C. for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
was consumed completely
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in CH2Cl2 (180 mL)
|
Type
|
WASH
|
Details
|
washed with saturated aq. NaHCO3 (40 mL)
|
Type
|
CONCENTRATION
|
Details
|
saturate aq. NH4Cl (40 mL) and brine (40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting material was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC(=NC1)N1CCN(CC1)C(CCS(=O)(=O)C)=O)C1=NC=C(C=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 87.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |